

7-Bromo-1-indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **7-Bromo-1-indanone**

Cat. No.: **B039921**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of **7-Bromo-1-indanone**, a key intermediate in pharmaceutical and chemical synthesis. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's synthetic utility.

Core Chemical and Physical Properties

7-Bromo-1-indanone is a brominated indanone derivative recognized for its role as a versatile building block in organic synthesis.^[1] Its structural features, namely the indanone scaffold and a reactive bromine atom, make it a valuable precursor for a wide range of more complex molecules.^[1]

Property	Value	Source
CAS Number	125114-77-4	[2] [3] [4]
Molecular Formula	C ₉ H ₇ BrO	[2] [3]
Molecular Weight	211.0553 g/mol	[2] [5]
Appearance	Beige to off-white solid	[3]
Purity	≥98%	
Storage Temperature	2-8°C; Keep in dark place, sealed in dry, room temperature	[3]
SMILES	BrC=1C=CC=C2CCC(C12)=O	[2]
InChI Key	ZWEODBMKCBWTTQ-UHFFFAOYSA-N	[5]

Spectroscopic Data Analysis

While specific spectra for **7-Bromo-1-indanone** are not provided in the search results, a general approach to its spectroscopic analysis would involve the following standard techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR would show distinct signals for the aromatic protons and the aliphatic protons of the cyclopentanone ring. The position and splitting patterns of the aromatic protons would confirm the 7-bromo substitution pattern.
 - ¹³C NMR would show the characteristic carbonyl carbon signal and distinct signals for the aromatic and aliphatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.[\[6\]](#)
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine

(approximately equal intensity for ^{79}Br and ^{81}Br) would result in two molecular ion peaks (M and M+2) of similar abundance, which is a characteristic feature for monobrominated compounds.

Experimental Protocols: Synthesis of 7-Bromo-1-indanone

Several synthetic routes to **7-Bromo-1-indanone** and related halo-indanones have been described. A common approach involves the intramolecular Friedel-Crafts reaction of a suitable precursor.

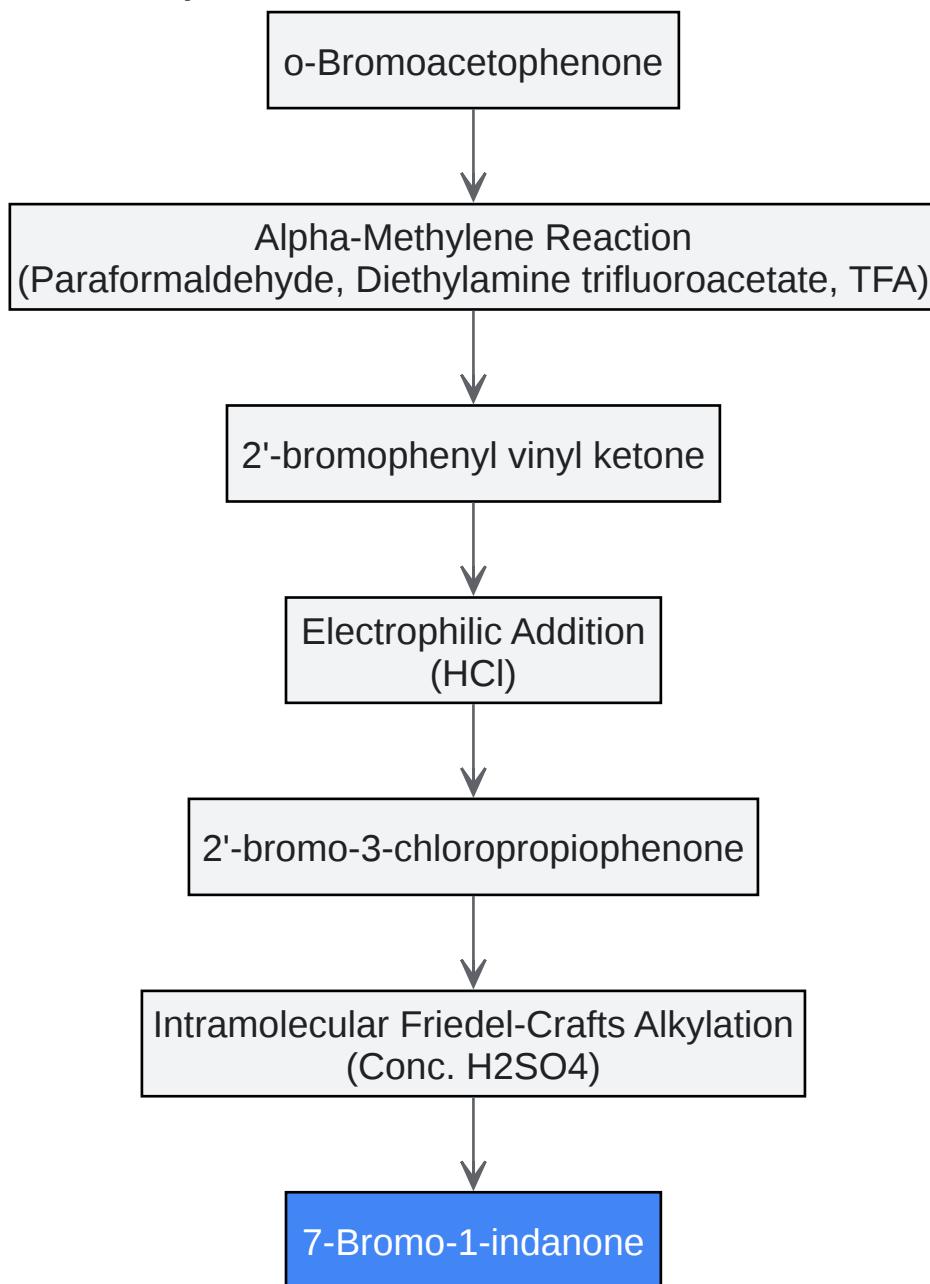
Synthesis from o-Bromoacetophenone

One reported synthesis of **7-Bromo-1-indanone** starts from o-bromoacetophenone.^[7] The multi-step process involves an alpha-methylene reaction, electrophilic addition, and an intramolecular Friedel-Crafts alkylation.^[7]

Step 1: Synthesis of 2'-bromophenyl vinyl ketone

- Dissolve 0.85 g (4.27 mmol) of o-bromoacetophenone and 0.51 g (17.08 mmol) of paraformaldehyde in 21 mL of anhydrous tetrahydrofuran.^[7]
- Slowly add 1.38 g (6.41 mmol) of diethylamine trifluoroacetate.^[7]
- Add 0.051 g (0.43 mmol) of trifluoroacetic acid dropwise.^[7]
- Heat the mixture to 70°C and reflux for 10 hours.^[7]

Step 2: Synthesis of 2'-bromo-3-chloropropiophenone


- Dissolve 0.86 g (4.18 mmol) of the resulting 2'-bromophenyl vinyl ketone in 21 mL of a suitable solvent.^[7]
- Introduce hydrogen chloride gas or a suitable chlorinating agent to achieve electrophilic addition across the double bond.

Step 3: Intramolecular Friedel-Crafts Alkylation

- Slowly add 20 mL of concentrated sulfuric acid to 0.99 g (4.12 mmol) of 2'-bromo-3-chloropropiophenone at 0°C.^[7]
- Stir the reaction mixture at 90°C for 2 hours to effect cyclization to **7-Bromo-1-indanone**.^[7]

A visual representation of this synthetic workflow is provided below.

Synthesis of 7-Bromo-1-indanone

[Click to download full resolution via product page](#)

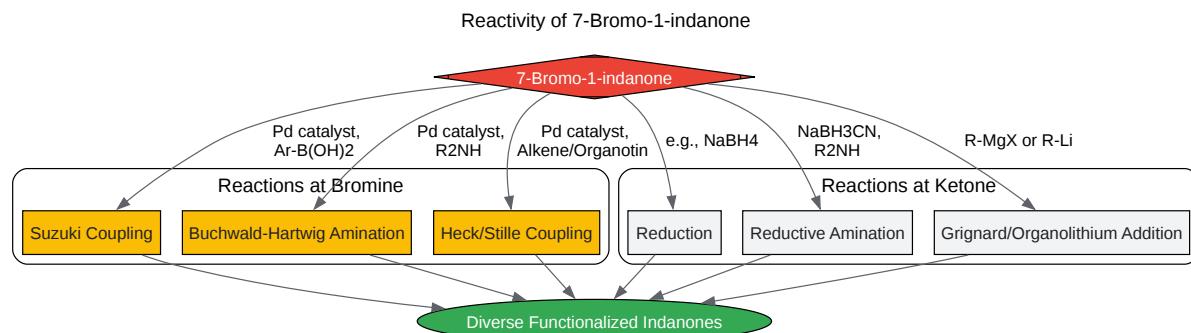
Caption: Synthetic workflow for **7-Bromo-1-indanone**.

Synthesis via Cyclization of 3-chloro-1-(2-halophenyl)propan-1-one

Another method to prepare 7-haloindanones involves the cyclization of 3-chloro-1-(2-halophenyl)propan-1-one under Friedel-Crafts conditions.^[8] This approach is suitable for producing the product in gram quantities.^[8] The use of a strong Lewis acid like aluminum chloride facilitates the intramolecular electrophilic aromatic substitution to form the five-membered ring.^[5]

Reactivity and Synthetic Applications

The synthetic utility of **7-Bromo-1-indanone** stems from its bifunctional nature, possessing both a reactive bromine atom on the aromatic ring and a ketone group. This allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^{[1][5]}


The indanone structure itself is a "privileged scaffold," frequently found in pharmacologically active compounds and natural products.^[1] The presence of the bromine atom at the 7-position provides a versatile handle for further functionalization through various cross-coupling reactions.^[5]

Key reactions involving **7-Bromo-1-indanone** include:

- Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl or vinyl groups using a palladium catalyst and a boronic acid derivative. This is a powerful method for creating new carbon-carbon bonds.^[1]
- Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of amine functionalities.^[1]
- Other Cross-Coupling Reactions: The bromine atom can also participate in other cross-coupling reactions such as Stille and Heck reactions, further expanding the possibilities for molecular diversification.^[5]

- Reactions at the Carbonyl Group: The ketone functionality can undergo a variety of standard carbonyl reactions, such as reduction to an alcohol, reductive amination to form amines, and addition of organometallic reagents to introduce new carbon substituents.

The following diagram illustrates the key reactive sites and potential transformations of **7-Bromo-1-indanone**.

[Click to download full resolution via product page](#)

Caption: Key reactive pathways of **7-Bromo-1-indanone**.

Safety and Handling

7-Bromo-1-indanone is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Precautionary Measures:

- Handling: Use in a well-ventilated area or outdoors.[\[9\]](#)[\[10\]](#) Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[9\]](#)[\[10\]](#) Wash hands thoroughly after handling.[\[9\]](#)[\[10\]](#) Do not eat, drink,

or smoke when using this product.[9]

- Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9][10] Safety goggles with side-shields are recommended.[9]
- First Aid:
 - If on skin: Wash with plenty of soap and water.[9][10]
 - If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[9][10]
 - If in eyes: Rinse cautiously with water for several minutes.[9][10] Remove contact lenses, if present and easy to do, and continue rinsing.[9][10]
 - If swallowed: Rinse mouth.[9]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[10]

It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[9][10][11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. appchemical.com [appchemical.com]
- 3. 7-Bromo-1-Indanone|CAS 125114-77-4|Rlavie [rlavie.com]
- 4. 7-Bromo-1-indanone | 125114-77-4 [chemicalbook.com]
- 5. 7-Bromo-1-indanone | High-Purity Research Chemical [benchchem.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. tcchemicals.com [tcchemicals.com]
- To cite this document: BenchChem. [7-Bromo-1-indanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b039921#7-bromo-1-indanone-chemical-properties\]](https://www.benchchem.com/product/b039921#7-bromo-1-indanone-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com